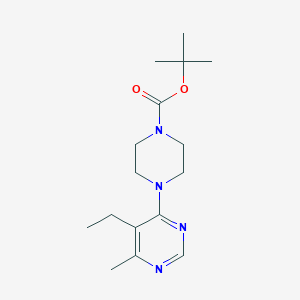![molecular formula C19H23N7O2 B6439797 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole CAS No. 2549049-95-6](/img/structure/B6439797.png)
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazolo ring, and a pyridazine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple ring structures . These structures can allow for specific interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, triazoles can react with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds often have high thermal stability and significant biological activity .Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is needed to optimize its efficacy and safety for potential clinical use .
Antimicrobial Activity
The synthesized compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead structure for developing novel antibiotics. Researchers are actively studying its mode of action and potential applications in combating drug-resistant pathogens .
Analgesic and Anti-Inflammatory Effects
Preclinical studies indicate that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation by targeting specific receptors. Future investigations may uncover its therapeutic potential in pain management and inflammatory disorders .
Antioxidant Activity
The compound exhibits antioxidant effects, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing age-related diseases and maintaining overall health. Researchers are exploring its bioavailability and potential applications in nutraceuticals .
Antiviral Potential
Initial studies suggest that the compound has antiviral activity against certain viruses. It may inhibit viral replication or entry into host cells. Ongoing research aims to validate its efficacy and explore its use in viral infections .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound shows promise as a carbonic anhydrase inhibitor, which could be relevant in treating conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors Researchers investigate its potential for Alzheimer’s disease treatment by inhibiting cholinesterase enzymes. c. Alkaline Phosphatase Inhibitors Alkaline phosphatase plays a role in bone health; this compound’s inhibition may have therapeutic implications. d. Anti-Lipase Activity Lipase inhibitors are relevant for weight management and lipid metabolism. e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer therapy. This compound’s effects on aromatase warrant further study .
Antitubercular Agents
Preliminary data suggests that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers are investigating its potential as a novel antitubercular drug .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-12-9-15(22-24(12)2)19(27)25-8-7-13(10-25)11-28-17-6-5-16-20-21-18(14-3-4-14)26(16)23-17/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQEGIBHOLLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6439729.png)
![4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B6439735.png)
![3-({4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B6439751.png)
![2-[(2-fluorophenyl)methanesulfonyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6439775.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)pyrrolidine](/img/structure/B6439779.png)
![6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine](/img/structure/B6439784.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6439785.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-thiazole](/img/structure/B6439796.png)
![5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B6439803.png)
![1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439804.png)
![5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-4-methyl-1,3-thiazole](/img/structure/B6439811.png)
![tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate](/img/structure/B6439815.png)
![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzoyl)pyrrolidine](/img/structure/B6439820.png)